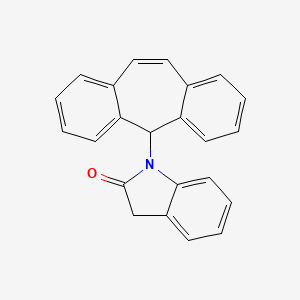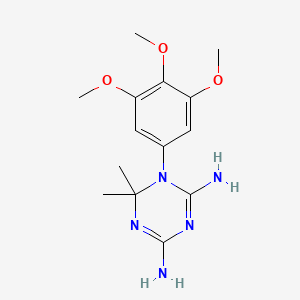
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- is a complex organic compound with a pyridinone core structure. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a trifluoromethyl-substituted phenylmethylamino group at the 3rd position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminocrotonitrile and ethyl acetoacetate under acidic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Attachment of the Trifluoromethyl-Substituted Phenylmethylamino Group: This step involves the reaction of the pyridinone intermediate with 2-(trifluoromethyl)benzylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-phenylamino-: Contains a phenylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-methylamino-: Has a methylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
145901-89-9 |
|---|---|
Molecular Formula |
C16H17F3N2O |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17F3N2O/c1-3-11-8-14(15(22)21-10(11)2)20-9-12-6-4-5-7-13(12)16(17,18)19/h4-8,20H,3,9H2,1-2H3,(H,21,22) |
InChI Key |
PMNFMCBSGQLDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


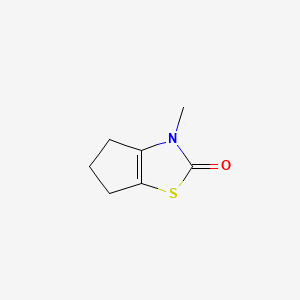
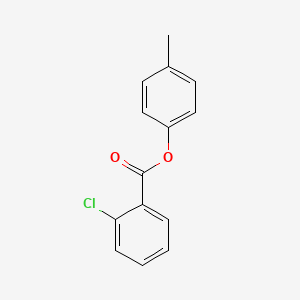
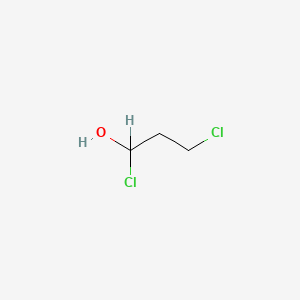

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

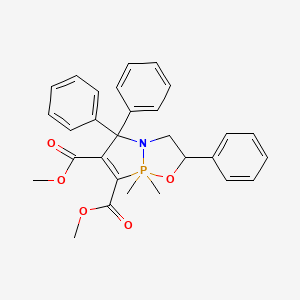

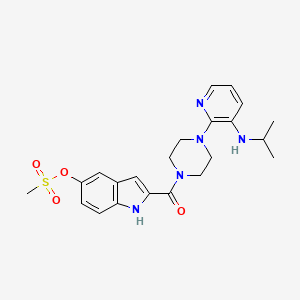

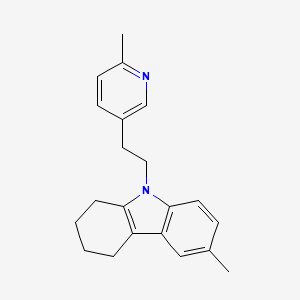
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
